17-O-アセチル-3-O-メチル 17β-エストラジオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

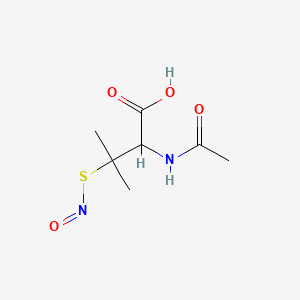

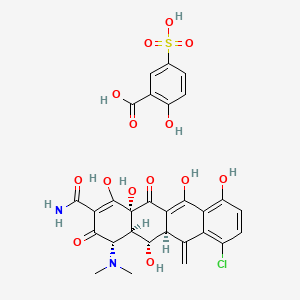

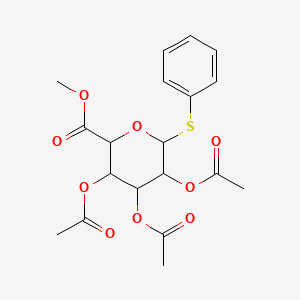

“17-O-Acetyl-3-O-methyl 17β-Estradiol” is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.45 . It is also known by alternate names such as 17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene, 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate, and 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene .

Molecular Structure Analysis

The molecular structure of “17-O-Acetyl-3-O-methyl 17β-Estradiol” is represented by the formula C21H28O3 . This indicates that the molecule consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “17-O-Acetyl-3-O-methyl 17β-Estradiol” include a molecular weight of 328.45 and a molecular formula of C21H28O3 .科学的研究の応用

合成化学

合成化学において、この化合物はより複雑な分子の合成に使用されます。その反応と相互作用は、新しい医薬品の開発に関する洞察を提供します。

これらのアプリケーションのそれぞれは、詳細で具体的なプロトコルを伴い、この化合物は厳格な実験室条件下で使用されます。 17-O-アセチル-3-O-メチル 17β-エストラジオールは研究用のみであり、診断または治療用には使用されないことに注意することが重要です {svg_1}. この化合物によってサポートされた研究は、過去23年にわたって生成されており、科学的研究におけるその長年の関連性を反映しています {svg_2}.

作用機序

Target of Action

The primary targets of 17-O-Acetyl-3-O-methyl 17β-Estradiol are estrogen receptors (ERs) . These receptors are key regulators of gene transcription, binding to estrogen-responsive elements in the genome .

Mode of Action

17-O-Acetyl-3-O-methyl 17β-Estradiol interacts with its targets, the ERs, to regulate gene transcription . This regulation occurs through the modification of epigenetic marks on DNA and histone proteins . Depending on the reaction partner, liganded ER promotes DNA methylation at the promoter or enhancer regions . ERs also play a significant role in passive and active DNA demethylation .

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown that cardiac calcium (Ca2+) ion channels and mitochondrial function are regulated in a sex-specific manner . Accurate mitochondrial function and Ca2+ signaling are crucial for adequate heart function and maintaining cardiovascular health .

Pharmacokinetics

The compound’s molecular weight (32845 g/mol) and formula (C21H28O3) have been identified .

Result of Action

The molecular and cellular effects of 17-O-Acetyl-3-O-methyl 17β-Estradiol’s action are complex and multifaceted. For instance, it has been found that ERα is required to maintain glucose utilization in the mouse heart . This suggests that the compound may have significant effects on metabolic processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 17-O-Acetyl-3-O-methyl 17β-Estradiol. For example, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature (298 K) supports the process .

生化学分析

Biochemical Properties

17-O-Acetyl-3-O-methyl 17β-Estradiol plays a significant role in biochemical reactions, particularly those involving estrogen receptors. It interacts with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are nuclear receptors that regulate gene expression in response to estrogenic compounds . The binding of 17-O-Acetyl-3-O-methyl 17β-Estradiol to these receptors induces conformational changes that facilitate the recruitment of coactivators or corepressors, thereby modulating transcriptional activity. Additionally, this compound may interact with other biomolecules such as proteins involved in signal transduction pathways, influencing various cellular processes.

Cellular Effects

17-O-Acetyl-3-O-methyl 17β-Estradiol exerts diverse effects on different cell types and cellular processes. In breast cancer cells, it has been shown to promote cell proliferation by activating estrogen receptor-mediated signaling pathways . This activation leads to the upregulation of genes involved in cell cycle progression and survival. In contrast, in certain types of colorectal cancer cells, 17-O-Acetyl-3-O-methyl 17β-Estradiol may inhibit cell proliferation and migration by modulating gene expression and enhancing DNA mismatch repair . Furthermore, this compound can influence cellular metabolism by altering glucose uptake and utilization, particularly in cardiac cells .

Molecular Mechanism

The molecular mechanism of action of 17-O-Acetyl-3-O-methyl 17β-Estradiol involves its binding to estrogen receptors, which triggers a cascade of events leading to changes in gene expression. Upon binding to ERα or ERβ, the compound induces receptor dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes . This interaction recruits coactivators or corepressors, modulating the transcriptional activity of these genes. Additionally, 17-O-Acetyl-3-O-methyl 17β-Estradiol may exert non-genomic effects by interacting with membrane-bound estrogen receptors, leading to the activation of various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17-O-Acetyl-3-O-methyl 17β-Estradiol can vary over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that 17-O-Acetyl-3-O-methyl 17β-Estradiol is relatively stable under standard laboratory conditions, but its degradation products may have distinct biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained activation or inhibition of specific cellular pathways, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 17-O-Acetyl-3-O-methyl 17β-Estradiol in animal models are dose-dependent. At low doses, the compound may exhibit estrogenic effects, promoting cell proliferation and survival in estrogen-responsive tissues . At higher doses, it may induce adverse effects such as toxicity or disruption of normal cellular functions. Studies in animal models have demonstrated threshold effects, where the biological response to 17-O-Acetyl-3-O-methyl 17β-Estradiol varies significantly with different dosages . Understanding these dosage effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

17-O-Acetyl-3-O-methyl 17β-Estradiol is involved in various metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by enzymes such as cytochrome P450s, which catalyze the hydroxylation and subsequent conjugation of the compound . These metabolic transformations can influence the biological activity and clearance of 17-O-Acetyl-3-O-methyl 17β-Estradiol. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the expression of genes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 17-O-Acetyl-3-O-methyl 17β-Estradiol within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can interact with intracellular receptors and other biomolecules, influencing its localization and accumulation . The distribution of 17-O-Acetyl-3-O-methyl 17β-Estradiol within tissues is also affected by factors such as tissue-specific expression of transporters and binding proteins, as well as the compound’s physicochemical properties .

Subcellular Localization

The subcellular localization of 17-O-Acetyl-3-O-methyl 17β-Estradiol is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus to interact with nuclear receptors and regulate gene expression, or it may be directed to the plasma membrane to activate membrane-bound receptors and initiate signaling cascades . Understanding the subcellular localization of 17-O-Acetyl-3-O-methyl 17β-Estradiol provides insights into its mechanism of action and potential therapeutic applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 17-O-Acetyl-3-O-methyl 17β-Estradiol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of estrone to 17β-Estradiol using sodium hydride and methyl iodide", "Step 2: Methylation of 17β-Estradiol using methyl iodide and sodium hydride", "Step 3: Acetylation of the hydroxyl group at position 17-O using acetic anhydride and pyridine", "Step 4: Methylation of the hydroxyl group at position 3-O using methanol and hydrochloric acid", "Step 5: Neutralization of the reaction mixture using sodium bicarbonate", "Step 6: Extraction of the product using dichloromethane", "Step 7: Purification of the product using column chromatography", "Step 8: Recrystallization of the product using ethanol and water" ] } | |

CAS番号 |

5976-55-6 |

分子式 |

C₂₁H₂₈O₃ |

分子量 |

328.45 |

同義語 |

17β-Acetoxy-3-methoxyestra-1,3,5(10)-triene; 3-Methoxy-1,3,5(10)-estratrien-17β-ol Acetate; 3-Methoxy-17β-acetoxyestra-1,3,5(10)-triene; Estradiol 17-Acetate 3-Methyl Ether; Estradiol 3-Methyl Ether 17-Acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)